3-Pyridinecarboxamide, N,N-diethyl-2-methyl-
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Overview
Description
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is an organic compound with the molecular formula C12H18N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- typically involves the reaction of 2-methylpyridine-3-carboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- N-oxide.
Reduction: Formation of N,N-Diethyl-2-methylpyridine-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylpiperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyridine ring.
N-Methylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring and a methyl group at the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60511-47-9 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-7-6-8-12-9(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
SOSXOEAUZBSRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)C |
Origin of Product |
United States |
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